Griseochelin

Description

Properties

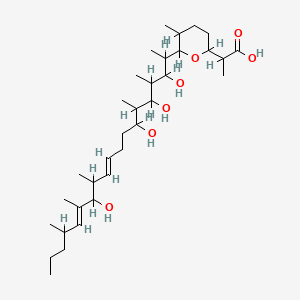

IUPAC Name |

2-[5-methyl-6-[(10E,14E)-3,5,7,13-tetrahydroxy-4,6,12,14,16-pentamethylnonadeca-10,14-dien-2-yl]oxan-2-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H60O7/c1-10-13-19(2)18-22(5)29(35)20(3)14-11-12-15-27(34)23(6)30(36)25(8)31(37)26(9)32-21(4)16-17-28(40-32)24(7)33(38)39/h11,14,18-21,23-32,34-37H,10,12-13,15-17H2,1-9H3,(H,38,39)/b14-11+,22-18+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMCIULDTDFJACK-YADMGGFDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C=C(C)C(C(C)C=CCCC(C(C)C(C(C)C(C(C)C1C(CCC(O1)C(C)C(=O)O)C)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(C)/C=C(\C)/C(C(C)/C=C/CCC(C(C)C(C(C)C(C(C)C1C(CCC(O1)C(C)C(=O)O)C)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H60O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91920-88-6, 95673-10-2 | |

| Record name | Griseochelin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091920886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zincophorin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095673102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Discovery and Isolation of Griseochelin from Streptomyces griseus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Griseochelin, also known as zincophorin, is a polyketide antibiotic first isolated from the Gram-positive bacterium Streptomyces griseus in 1984.[1][2] As a member of the carboxylic acid ionophore class of antibiotics, this compound exhibits activity against a range of Gram-positive bacteria. This technical guide provides a comprehensive overview of the discovery, biosynthesis, and methodologies for the fermentation, isolation, and characterization of this compound. Detailed experimental protocols, data presentation, and workflow visualizations are included to support research and development efforts in the field of natural product chemistry and antibiotic discovery.

Introduction

Streptomyces griseus is a soil-dwelling actinomycete renowned for its ability to produce a wide array of secondary metabolites, most notably the aminoglycoside antibiotic streptomycin.[3] In 1984, independent research groups reported the discovery of a novel polyketide antibiotic from an asporogenous strain of S. griseus, which was named this compound.[1] This compound, with the chemical formula C₃₃H₆₀O₇, was identified as a carboxylic acid antibiotic and a potent ionophore with a specific affinity for divalent cations.[1] this compound's intriguing chemical structure and biological activity have made it a subject of interest for both synthetic chemists and microbiologists.

Biosynthesis of this compound

The biosynthesis of this compound is orchestrated by a modular polyketide synthase (PKS) system encoded by a dedicated gene cluster within the Streptomyces griseus genome.[2] The gene cluster for zincophorin (this compound) was identified in S. griseus HKI 0741 and spans approximately 73.5 kbp, containing 13 open reading frames (ORFs).[2] This includes seven PKS genes (zinA–zinG), a transport gene, and regulatory genes.[2] The PKS assembly line follows a co-linearity rule, where the sequence of modules and their constituent domains dictates the structure of the final polyketide chain.

The proposed biosynthetic pathway involves the sequential condensation of acetate and propionate extender units to build the polyketide backbone. The pathway is initiated with a loading module that primes the PKS with a starter unit. Subsequent elongation modules catalyze the addition of extender units, with specific domains within each module controlling the degree of reduction of the β-keto group. The final polyketide chain is released from the PKS, likely undergoing further enzymatic modifications, such as cyclization, to yield the mature this compound molecule.

Caption: Proposed biosynthetic pathway of this compound.

Fermentation for this compound Production

While specific media optimized for this compound production are not extensively detailed in the literature, a general approach for the cultivation of Streptomyces griseus for secondary metabolite production can be adapted. The following protocol is based on media and parameters known to support the growth of S. griseus and the production of other antibiotics like streptomycin.[4]

Experimental Protocol: Fermentation of Streptomyces griseus

-

Strain Maintenance: Maintain Streptomyces griseus on a suitable agar medium, such as ISP Medium 2 (Yeast Extract-Malt Extract Agar), and incubate at 28°C for 7-10 days until sporulation is observed.

-

Inoculum Preparation:

-

Aseptically scrape spores from a mature culture plate and inoculate into a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth).

-

Incubate the seed culture at 28°C on a rotary shaker at 200 rpm for 48-72 hours.

-

-

Production Fermentation:

-

Inoculate a production fermenter containing the production medium with the seed culture (typically a 5-10% v/v inoculum).

-

A suitable production medium may consist of soybean meal as a nitrogen source, glucose as a carbon source, and sodium chloride.[4]

-

Maintain the fermentation at 28°C with high agitation and aeration to ensure sufficient oxygen supply.[4]

-

Control the pH of the medium in the range of 7.0-8.0.[4]

-

Monitor the fermentation for 7-10 days.

-

Data Presentation: Fermentation Parameters

| Parameter | Recommended Value |

| Strain | Streptomyces griseus |

| Temperature | 28°C[4] |

| pH | 7.0 - 8.0[4] |

| Agitation | High (e.g., >200 rpm)[4] |

| Aeration | High[4] |

| Incubation Time | 7-10 days[4] |

Extraction and Purification of this compound

Experimental Protocol: Extraction and Purification

-

Harvesting: After the fermentation period, separate the mycelial biomass from the fermentation broth by centrifugation or filtration.

-

Extraction:

-

This compound is a lipophilic molecule and is expected to be present in both the mycelium and the broth.

-

Extract the mycelial cake with an organic solvent such as acetone or methanol.

-

Extract the fermentation broth with a water-immiscible organic solvent like ethyl acetate or chloroform at a slightly acidic pH (e.g., pH 4-5) to ensure the carboxylic acid group is protonated and the molecule is less polar.

-

-

Concentration: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Chromatographic Purification:

-

Subject the crude extract to column chromatography on silica gel.

-

Elute the column with a gradient of a non-polar solvent (e.g., hexane or chloroform) and a polar solvent (e.g., ethyl acetate or methanol).

-

Collect fractions and monitor them by thin-layer chromatography (TLC) for the presence of this compound.

-

Pool the fractions containing the compound of interest and concentrate.

-

Further purification can be achieved by subsequent chromatographic steps, such as preparative high-performance liquid chromatography (HPLC) using a reversed-phase column (e.g., C18) and a suitable mobile phase (e.g., a gradient of acetonitrile and water).

-

Caption: General workflow for the purification of this compound.

Data Presentation: Purification Summary (Hypothetical)

Due to the lack of published quantitative data, the following table is a template illustrating the type of data that should be collected during a purification process.

| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |

| Crude Extract | - | - | - | 100 | 1 |

| Silica Gel Chromatography | - | - | - | - | - |

| Preparative HPLC | - | - | - | - | - |

Structural Characterization

The structure of this compound has been elucidated using a combination of spectroscopic techniques.[1]

Data Presentation: Spectroscopic Data

Detailed spectral data for this compound is not available in a tabulated format in the public domain. The following tables are representative of the data that would be collected for structural confirmation.

Table 5.1.1: ¹H NMR Data (Hypothetical)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ... | ... | ... | ... |

| ... | ... | ... | ... |

Table 5.1.2: ¹³C NMR Data (Hypothetical)

| Chemical Shift (ppm) | Carbon Type | Assignment |

| ... | ... | ... |

| ... | ... | ... |

Table 5.1.3: Mass Spectrometry Data (Hypothetical)

| m/z | Relative Intensity | Proposed Fragment |

| 569.4 | ... | [M+H]⁺ |

| ... | ... | ... |

Conclusion

This compound remains an intriguing polyketide antibiotic with potential for further investigation. This technical guide has synthesized the available information on its discovery, biosynthesis, and isolation from Streptomyces griseus. While detailed, optimized protocols and comprehensive quantitative data are not fully available in the literature, the methodologies and frameworks presented here provide a solid foundation for researchers and drug development professionals to build upon. Further research to optimize fermentation and purification processes, as well as to fully characterize the bioactivity and mechanism of action of this compound, is warranted.

References

- 1. This compound, a novel carboxylic acid antibiotic from Streptomyces griseus [pubmed.ncbi.nlm.nih.gov]

- 2. Zincophorin – biosynthesis in Streptomyces griseus and antibiotic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Streptomyces griseus - Wikipedia [en.wikipedia.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

Griseochelin (C33H60O7): A Technical Guide for Researchers

An In-depth Examination of the Polyether Antibiotic's Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Griseochelin, a polyether carboxylic acid antibiotic with the molecular formula C33H60O7, is a secondary metabolite produced by the Gram-positive bacterium Streptomyces griseus. Also known as Zincophorin, this natural product has garnered significant interest due to its potent activity against Gram-positive bacteria, including pathogenic strains. Its biological activity is intrinsically linked to its ionophoric properties, specifically its ability to transport divalent cations across cellular membranes. This technical guide provides a comprehensive overview of this compound, consolidating available quantitative data on its biological activities, detailing experimental protocols for its study, and visualizing its biosynthetic pathway and proposed mechanism of action. This document is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, microbiology, and drug discovery.

Physicochemical Properties

This compound is a complex polyketide featuring a substituted tetrahydropyran ring and a long aliphatic backbone with multiple chiral centers. Its carboxylic acid functional group is crucial for its biological activity.

| Property | Value | Reference |

| Molecular Formula | C33H60O7 | [1] |

| Molecular Weight | 568.83 g/mol | [1] |

| Appearance | Water-insoluble salts with mono- and divalent cations | [1] |

| Ion Binding | Binds alkaline-earth metal ions in a 2:1 (this compound:Ion) stoichiometry | [1] |

Biological Activity

Antibacterial Activity

This compound exhibits potent activity against a range of Gram-positive bacteria. Its efficacy against various strains of Streptococcus pneumoniae is detailed below. The methyl ester of this compound, however, shows no antibacterial effect, highlighting the importance of the free carboxylic acid group for this activity.[2]

| Organism | Strain | MIC (µM) | MBIC (µM) |

| Streptococcus pneumoniae | DSM20566 | 0.09 ± 0.00 | 0.18 ± 0.00 |

| Streptococcus pneumoniae | DSM14378 | 0.11 ± 0.02 | 0.21 ± 0.04 |

| Streptococcus pneumoniae | D39 | 0.21 ± 0.00 | 0.21 ± 0.00 |

| Streptococcus pneumoniae | Isolate 6937 | 0.11 ± 0.02 | 0.21 ± 0.04 |

| Streptococcus pneumoniae | Isolate 9400 | 0.11 ± 0.02 | 0.21 ± 0.04 |

| Streptococcus pneumoniae | Isolate 8919 | 0.11 ± 0.02 | 0.11 ± 0.02 |

| Streptococcus pneumoniae | Isolate 8828 | 0.11 ± 0.02 | 0.21 ± 0.04 |

MIC: Minimum Inhibitory Concentration; MBIC: Minimum Biofilm Inhibitory Concentration. Data from Walther et al., 2016.[2]

Antiviral Activity of this compound Methyl Ester

While the parent compound's antiviral properties are not extensively reported, its methyl ester derivative has demonstrated activity against enveloped RNA and DNA viruses. At concentrations of 15-125 µg/ml, this compound methyl ester inhibits the virus-induced cytopathic effect by over 90%.[3]

Cytotoxicity

A significant consideration for the therapeutic potential of this compound is its cytotoxicity against mammalian cells. This activity is also abolished upon esterification of the carboxylic acid group.[2]

| Cell Line | CC50 (µM) |

| MRC-5 (human lung fibroblasts) | 0.20 ± 0.02 |

| HepG2 (human liver cancer cells) | 0.23 ± 0.02 |

CC50: 50% Cytotoxic Concentration. Data from Walther et al., 2016.[2]

Experimental Protocols

Isolation of this compound from Streptomyces griseus

The following is a generalized protocol for the isolation of this compound based on standard methods for natural product extraction from actinomycetes.

1. Fermentation:

- Inoculate a suitable production medium (e.g., starch-casein broth) with a spore suspension of Streptomyces griseus.

- Incubate the culture at 28-30°C with shaking (200-250 rpm) for 5-7 days.

2. Extraction:

- Separate the mycelial biomass from the culture broth by centrifugation.

- Extract the mycelial cake with an organic solvent such as acetone or methanol.

- Extract the culture filtrate with a water-immiscible organic solvent like ethyl acetate at a slightly acidic pH (e.g., pH 4-5) to ensure the carboxylic acid is in its protonated, more soluble form in the organic phase.

- Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

3. Purification:

- Subject the crude extract to column chromatography on silica gel, eluting with a gradient of a non-polar to a polar solvent system (e.g., hexane-ethyl acetate or chloroform-methanol).

- Monitor the fractions by thin-layer chromatography (TLC) and bioassay against a sensitive Gram-positive bacterium (e.g., Bacillus subtilis).

- Pool the active fractions and subject them to further purification steps, such as preparative HPLC, to yield pure this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[2][4][5]

1. Preparation of this compound Stock Solution:

- Dissolve a known weight of pure this compound in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.

2. Preparation of Microtiter Plates:

- In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth for non-fastidious bacteria or more enriched media for organisms like Streptococcus pneumoniae).

3. Inoculum Preparation:

- Grow the test bacterium to the mid-logarithmic phase.

- Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.

- Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in each well of the microtiter plate.

4. Incubation:

- Incubate the plate at 37°C for 18-24 hours.

5. Determination of MIC:

- The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.[6][7][8]

1. Cell Seeding:

- Seed mammalian cells (e.g., MRC-5 or HepG2) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well and allow them to adhere overnight.

2. Compound Treatment:

- Prepare serial dilutions of this compound in the cell culture medium.

- Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

- Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

3. Incubation:

- Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.

4. MTT Assay:

- Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

- Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

5. Absorbance Measurement:

- Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

6. Calculation of CC50:

- The 50% cytotoxic concentration (CC50) is calculated by plotting the percentage of cell viability against the this compound concentration and determining the concentration that results in a 50% reduction in cell viability compared to the vehicle control.

Biosynthesis and Mechanism of Action

Biosynthesis of this compound

This compound is a polyketide synthesized by a Type I polyketide synthase (PKS) enzymatic complex in Streptomyces griseus. The biosynthesis gene cluster for Zincophorin (this compound) has been identified and characterized.[2]

Caption: Biosynthetic pathway of this compound in Streptomyces griseus.

Proposed Mechanism of Action

This compound acts as an ionophore, a lipid-soluble molecule that can transport ions across biological membranes. It is believed to function as a Zn2+/H+ antiporter, disrupting the transmembrane electrochemical gradient in bacteria.[9]

Caption: Proposed mechanism of action of this compound as a Zn²⁺/H⁺ ionophore.

Conclusion

This compound remains a molecule of significant interest due to its potent antibacterial properties. However, its inherent cytotoxicity presents a major hurdle for its development as a systemic therapeutic agent. Future research may focus on the semi-synthesis of this compound analogs with an improved therapeutic index, potentially by modifying the carboxylic acid group to reduce host cell toxicity while retaining antibacterial activity. The detailed understanding of its biosynthesis and mechanism of action provided in this guide offers a solid foundation for such endeavors. This document serves as a starting point for researchers aiming to explore the full potential of this compound and its derivatives in the ongoing search for novel anti-infective agents.

References

- 1. This compound, a novel carboxylic acid antibiotic from Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Zincophorin – biosynthesis in Streptomyces griseus and antibiotic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

- 5. m.youtube.com [m.youtube.com]

- 6. Cytotoxicity Assay Protocol [protocols.io]

- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. dojindo.com [dojindo.com]

- 9. Multiple Bactericidal Mechanisms of the Zinc Ionophore PBT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Griseochelin's Ionophoric Action: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Griseochelin, a polyether antibiotic produced by Streptomyces griseus, functions as a carboxylic acid ionophore with notable activity against Gram-positive bacteria. Its ability to form lipid-soluble complexes with metal cations and transport them across biological membranes is central to its mechanism of action. This technical guide provides an in-depth exploration of this compound's ionophoric properties, including its ion selectivity, the structural basis of its action, and detailed experimental protocols for its characterization. Quantitative data on its biological activity is presented, alongside a discussion of its structure-activity relationship, offering a valuable resource for researchers in microbiology, medicinal chemistry, and drug development.

Introduction

This compound, also known as zincophorin, is a monocarboxylic acid antibiotic that belongs to the class of polyether ionophores.[1][2] These molecules are characterized by their ability to facilitate the transport of ions across lipid bilayers, disrupting the electrochemical gradients essential for cellular function. The ionophoric activity of this compound is intrinsically linked to its antibacterial properties, making it a subject of interest for the development of novel antimicrobial agents.[3][4] This guide aims to provide a comprehensive technical overview of the mechanism of action of this compound as an ionophore.

Mechanism of Action as an Ionophore

The ionophoric activity of this compound is predicated on its ability to form a stable, lipid-soluble complex with a cation, thereby shielding the ion's charge and allowing it to traverse the hydrophobic core of a biological membrane. This process involves a series of conformational changes in the this compound molecule, driven by the coordination of the cation by oxygen atoms within the ionophore's structure.

Ion Complexation and Stoichiometry

This compound forms complexes with a variety of monovalent and divalent cations. Notably, it has been shown to bind alkaline-earth metal ions in a 2:1 (this compound:ion) stoichiometry.[5] This suggests that two molecules of this compound cooperate to create a coordination sphere that envelops the divalent cation. The complexation is primarily mediated by the deprotonated carboxyl group and the numerous hydroxyl and ether oxygen atoms distributed along the flexible backbone of the molecule.

Conformational Changes upon Ion Binding

Spectroscopic studies, particularly Nuclear Magnetic Resonance (NMR), have been instrumental in elucidating the conformational dynamics of this compound upon ion binding. In its uncomplexed state, the molecule exists in a more open and flexible conformation. Upon encountering a cation, the molecule undergoes a significant conformational rearrangement to form a pseudocyclic structure. This "head-to-tail" cyclization is stabilized by hydrogen bonding and wraps around the cation, with the hydrophobic methyl groups oriented towards the exterior of the complex and the polar oxygen atoms coordinating the centrally located ion. This arrangement renders the entire complex lipophilic, facilitating its diffusion across the lipid bilayer.

Quantitative Data

| Bacterium | MIC (µg/mL) | Reference |

| Streptococcus pneumoniae | 0.25 - 1 | [2] |

| Clostridium perfringens | 0.5 | [2] |

| Staphylococcus aureus | 1 - 4 | [2] |

| Enterococcus faecalis | 2 - 8 | [2] |

Experimental Protocols

The characterization of this compound's ionophoric properties relies on a suite of specialized biophysical and microbiological assays. Detailed methodologies for key experiments are provided below.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against various bacterial strains can be determined using the broth microdilution method.

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

In a 96-well microtiter plate, perform serial twofold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton broth.

-

Inoculate each well with a standardized suspension of the test bacterium (e.g., 5 x 10^5 colony-forming units/mL).

-

Include positive (no antibiotic) and negative (no bacteria) growth controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of this compound at which no visible bacterial growth is observed.

Vesicle-Based Fluorescence Assay for Ion Transport

This assay monitors the transport of cations into large unilamellar vesicles (LUVs) by detecting changes in the fluorescence of an encapsulated ion-sensitive dye.[1][6]

Materials:

-

Phospholipids (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine, DOPC)

-

Fluorescent ion indicator (e.g., fluo-4 for Ca²⁺, mag-fura-2 for Mg²⁺)

-

Buffer solutions (e.g., HEPES, Tris)

-

This compound stock solution

Protocol:

-

Vesicle Preparation:

-

Prepare a thin lipid film by evaporating the solvent from a solution of phospholipids in a round-bottom flask.

-

Hydrate the lipid film with a buffer solution containing the fluorescent ion indicator to form multilamellar vesicles (MLVs).

-

Create LUVs by extruding the MLV suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm).

-

Remove the external dye by size-exclusion chromatography.

-

-

Transport Assay:

-

Place the LUV suspension in a fluorometer cuvette.

-

Add the this compound stock solution to the cuvette to initiate ion transport.

-

Add a solution containing the cation of interest to the external medium.

-

Monitor the change in fluorescence intensity over time. An increase in fluorescence indicates the influx of the cation into the vesicles and its binding to the indicator dye.

-

The initial rate of fluorescence change can be used to quantify the transport rate.

-

Black Lipid Membrane (BLM) Conductance Measurements

BLM experiments allow for the direct measurement of ion transport across an artificial lipid bilayer.

Protocol:

-

BLM Formation:

-

Form a lipid bilayer across a small aperture (typically 50-250 µm in diameter) in a hydrophobic partition separating two aqueous compartments.

-

-

Conductance Measurement:

-

Apply a transmembrane potential across the BLM using a pair of Ag/AgCl electrodes.

-

Add this compound to one of the aqueous compartments.

-

Measure the resulting electrical current across the membrane. The current is a direct measure of the net movement of ions facilitated by the ionophore.

-

The ion selectivity can be determined by measuring the reversal potential under a salt gradient.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: this compound-mediated cation transport across a cell membrane.

Caption: Workflow for a vesicle-based ion transport assay.

Structure-Activity Relationship (SAR)

The ionophoric and antibacterial activity of this compound is highly dependent on its chemical structure. Key structural features that contribute to its function include:

-

The Carboxylic Acid Group: This group is essential for the ionophoric activity.[2] Esterification of the carboxylate abolishes both its ability to transport ions and its antibacterial properties.[3] The deprotonated carboxylate is crucial for coordinating the cation and for the electroneutral exchange of a cation for a proton.

-

The Polyether Backbone: The multiple ether and hydroxyl oxygen atoms provide the necessary coordination sites for the cation. The flexibility of the backbone allows the molecule to adopt the pseudocyclic conformation required for complexation.

-

Lipophilicity: The overall lipophilic character of the this compound-cation complex, conferred by the hydrocarbon backbone and methyl groups, is critical for its ability to diffuse across the lipid membrane.

The synthesis of this compound analogs with modifications to these key features can provide valuable insights into the SAR and potentially lead to the development of derivatives with improved activity or selectivity.[7]

Conclusion

This compound represents a fascinating example of a naturally occurring ionophore with potent antibacterial activity. Its mechanism of action, centered on the carrier-mediated transport of cations across cell membranes, highlights a sophisticated molecular machinery evolved by microorganisms. A thorough understanding of its structure-function relationships, aided by the experimental protocols outlined in this guide, is essential for harnessing its therapeutic potential. Further research into the quantitative aspects of its ion selectivity and transport kinetics, as well as the exploration of synthetic analogs, will undoubtedly pave the way for the development of novel ionophore-based therapeutics to combat bacterial infections.

References

- 1. Fluorescence-based ion transport assays using Proteoliposomes [bio-protocol.org]

- 2. Zincophorin – biosynthesis in Streptomyces griseus and antibiotic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chem960.com [chem960.com]

- 5. This compound, a novel carboxylic acid antibiotic from Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Biological Activity Spectrum of Griseochelin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Griseochelin is a carboxylic acid antibiotic produced by the bacterium Streptomyces griseus.[1] Structurally, it is classified as a polyether ionophore.[2] This technical guide provides a comprehensive overview of the known biological activities of this compound and its derivatives, with a focus on its antibacterial and antiviral properties. Due to limited publicly available data, this guide also highlights areas where further research is needed to fully elucidate the therapeutic potential of this natural product.

Antibacterial Activity

This compound has demonstrated activity primarily against Gram-positive bacteria.[1] Its mechanism of action is consistent with that of other carboxylic acid ionophores, which disrupt the cell's proton motive force.

Quantitative Data

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Not Specified | Data Not Available | |

| Bacillus subtilis | Not Specified | Data Not Available | |

| Streptococcus pyogenes | Not Specified | Data Not Available |

Mechanism of Antibacterial Action

As a carboxylic acid ionophore, this compound functions by inserting itself into the bacterial cell membrane and facilitating the transport of cations, particularly protons (H+), across the membrane. This action disrupts the proton motive force, which is essential for vital cellular processes.

The disruption of the proton gradient across the bacterial membrane leads to a cascade of detrimental effects:

-

Depletion of ATP Synthesis: The proton gradient is the primary driver of ATP synthase. By dissipating this gradient, this compound inhibits the cell's ability to produce ATP, the main energy currency.

-

Impaired Nutrient Transport: Many nutrient uptake systems are coupled to the proton motive force. The collapse of the proton gradient hinders the import of essential nutrients.

-

Loss of Intracellular pH Homeostasis: The unregulated influx of protons acidifies the cytoplasm, which can denature proteins and inhibit enzymatic activity.

Antiviral Activity

The methyl ester derivative of this compound has been shown to possess antiviral activity against a range of enveloped RNA and DNA viruses.[2] The parent compound, this compound, has not been reported to have antiviral activity.

Quantitative Data

Specific IC50 values for this compound methyl ester are not available in the reviewed literature. However, the effective concentration for inhibition of the virus-induced cytopathic effect has been reported.

| Virus | Cell Line | Effective Concentration (µg/mL) | Activity | Reference |

| Influenzavirus A/WSN | Chicken Embryo Cells | 15-125 | >90% plaque reduction | [2] |

| Vesicular Stomatitis Virus (Indiana) | Chicken Embryo Cells | 15-125 | >90% plaque reduction | [2] |

| Vaccinia Virus (Lister) | Chicken Embryo Cells | 15-125 | >90% plaque reduction | [2] |

| Herpes Simplex Virus Type 1 (Kupka) | Chicken Embryo Cells | 15-125 | >90% plaque reduction | [2] |

Mechanism of Antiviral Action

This compound methyl ester does not exhibit direct virucidal effects on extracellular virus particles, nor does it interfere with virus adsorption or penetration into host cells.[2] Electron microscopy studies have indicated that its antiviral action occurs at a later stage of the viral replication cycle. Specifically, it has been observed to inhibit the formation of viral capsid proteins of Herpes Simplex Virus type 1 during the second half of the replication cycle.[2]

Antifungal and Cytotoxic Activities

There is currently no available data in the scientific literature regarding the antifungal activity of this compound. Similarly, specific cytotoxic activity of this compound against cancer cell lines has not been reported. However, other metabolites isolated from Streptomyces griseus have demonstrated cytotoxic effects.[3]

Quantitative Data

| Activity | Cell Line/Organism | IC50/MIC (µg/mL) | Reference |

| Antifungal Activity | Candida albicans | Data Not Available | |

| Aspergillus fumigatus | Data Not Available | ||

| Cytotoxic Activity | Various Cancer Cell Lines | Data Not Available |

Experimental Protocols

The following are generalized protocols for the key assays relevant to determining the biological activity spectrum of compounds like this compound.

Broth Microdilution MIC Assay for Antibacterial Activity

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.

-

Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

-

Preparation of Antimicrobial Dilutions: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate using the same broth medium. The concentration range should be chosen to encompass the expected MIC.

-

Inoculation: Each well containing the antimicrobial dilution is inoculated with the standardized bacterial suspension. A growth control well (bacteria without antimicrobial) and a sterility control well (broth only) are also included.

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacterium.

Plaque Reduction Assay for Antiviral Activity

This assay is used to quantify the inhibition of viral replication by an antiviral compound.

-

Cell Seeding: A monolayer of susceptible host cells (e.g., Vero cells) is prepared in a multi-well plate.

-

Virus and Compound Preparation: A known titer of the virus is mixed with various concentrations of the test compound (e.g., this compound methyl ester) and incubated for a set period.

-

Infection: The cell monolayers are infected with the virus-compound mixtures. A virus control (virus without compound) is also included.

-

Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict viral spread to adjacent cells.

-

Incubation: The plates are incubated for a period sufficient for plaques (zones of cell death) to form.

-

Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the plaques are counted.

-

Calculation of Inhibition: The percentage of plaque reduction at each compound concentration is calculated relative to the virus control. The IC50 value (the concentration that inhibits 50% of plaque formation) can then be determined.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: The target cancer cell lines are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 48 or 72 hours). A vehicle control (cells treated with the solvent used to dissolve the compound) is included.

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized detergent).

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Calculation of Cell Viability: The percentage of cell viability at each compound concentration is calculated relative to the vehicle control. The IC50 value (the concentration that reduces cell viability by 50%) can then be determined.

Conclusion

This compound is a polyether ionophore antibiotic with established activity against Gram-positive bacteria. Its derivative, this compound methyl ester, exhibits promising antiviral properties against enveloped viruses. However, a significant lack of quantitative data on the antibacterial, antiviral, cytotoxic, and antifungal activities of this compound hinders a complete understanding of its therapeutic potential. Further in-depth studies are required to determine specific MIC and IC50 values, elucidate the precise molecular targets and signaling pathways involved in its mechanisms of action, and explore its efficacy in preclinical models. Such research will be crucial for any future development of this compound or its analogs as therapeutic agents.

References

- 1. This compound, a novel carboxylic acid antibiotic from Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [this compound methyl ester, a new polyether derivative with antiviral activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Streptomyces griseus KJ623766: A Natural Producer of Two Anthracycline Cytotoxic Metabolites β- and γ-Rhodomycinone - PMC [pmc.ncbi.nlm.nih.gov]

Griseochelin: An In-depth Technical Guide on its Antibacterial Properties Against Gram-positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Griseochelin, a carboxylic acid antibiotic, was first isolated from Streptomyces griseus.[1] Structurally, it is a polyether ionophore, a class of compounds known for their ability to form lipid-soluble complexes with metal cations and transport them across biological membranes. This ionophoric activity is believed to be the primary mechanism behind its antibacterial properties, which are predominantly directed against Gram-positive bacteria. This technical guide provides a comprehensive overview of the available scientific information on this compound, focusing on its antibacterial activity, proposed mechanism of action, and the experimental methodologies used for its evaluation.

Antibacterial Spectrum and Efficacy

Quantitative Data Summary:

A thorough review of published literature did not yield specific MIC values for this compound against a standardized panel of Gram-positive bacteria such as Staphylococcus aureus, Bacillus subtilis, and Enterococcus faecalis. One study noted a dose-dependent inhibition of Streptococcus pneumoniae, and early reports highlighted its activity against Clostridium welchii (now known as Clostridium perfringens). However, precise MIC values from these studies are not publicly accessible.

The absence of this data in recent publications suggests that while this compound was a subject of initial interest, it may not have been pursued extensively for further clinical development, limiting the availability of detailed efficacy data.

Mechanism of Action: An Ionophoric Antibiotic

This compound's antibacterial activity stems from its function as an ionophore. Ionophores disrupt the crucial electrochemical gradients across bacterial cell membranes, leading to a cascade of events that culminate in cell death.

Proposed Signaling Pathway:

The specific cation selectivity of this compound is not definitively established in the available literature. However, based on its structural class as a carboxylic acid polyether ionophore, a general mechanism can be proposed. These ionophores typically function by binding a cation, undergoing a conformational change to shield the cation's charge with a lipophilic exterior, and then diffusing across the lipid bilayer. This process disrupts the membrane potential and ionic homeostasis, which are vital for essential cellular processes such as ATP synthesis, nutrient transport, and maintenance of intracellular pH. The disruption of these fundamental processes is ultimately lethal to the bacterium.

Caption: Proposed ionophoric mechanism of this compound.

Experimental Protocols for Antibacterial Susceptibility Testing

While specific, detailed protocols for testing this compound are not available, the determination of its MIC would follow standardized methods for antimicrobial susceptibility testing. The two most common methods are Broth Microdilution and Agar Dilution.

Broth Microdilution Method

This method is used to determine the MIC of an antimicrobial agent in a liquid growth medium.

Methodology:

-

Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent and then diluted to the desired starting concentration in cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Serial Dilutions: A two-fold serial dilution of the this compound solution is performed in a 96-well microtiter plate, creating a range of concentrations.

-

Inoculum Preparation: The Gram-positive bacterial strain to be tested is cultured to a logarithmic growth phase and then diluted to a standardized concentration (approximately 5 x 10^5 CFU/mL).

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

-

Incubation: The plate is incubated at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

References

Antiviral Activity of Griseochelin Methyl Ester: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Griseochelin methyl ester, a semi-synthetic derivative of the polyether antibiotic this compound, has demonstrated significant antiviral activity against a spectrum of enveloped DNA and RNA viruses. This document provides a comprehensive analysis of its antiviral properties, collating available data on its efficacy and elucidating its putative mechanism of action. Experimental protocols for key virological assays are detailed, and conceptual diagrams of experimental workflows and potential molecular pathways are presented to facilitate further research and development. While precise quantitative metrics such as IC50 and EC50 values are not extensively documented in publicly available literature, the existing data robustly support its role as an inhibitor of viral replication, specifically targeting late-stage processes including capsid protein formation.

Introduction

This compound methyl ester is a derivative of this compound, a carboxylic acid antibiotic isolated from the fermentation of Streptomyces griseus. As a member of the polyether ionophore class of antibiotics, its biological activity is intrinsically linked to its ability to transport cations across cellular membranes, thereby disrupting ionic homeostasis. This whitepaper synthesizes the findings on the antiviral activity of this compound methyl ester, offering a technical guide for researchers in virology and drug discovery.

Antiviral Spectrum and Efficacy

This compound methyl ester has shown a marked inhibitory effect on the replication of several enveloped viruses. The available data on its antiviral activity is summarized below. It is important to note that specific IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values for this compound methyl ester are not extensively reported in the available scientific literature. The primary study identified a concentration range effective for significant viral inhibition.

Table 1: Antiviral Activity of this compound Methyl Ester

| Virus Target | Virus Type | Host Cell System | Effective Concentration (µg/mL) | Observed Effect | Citation |

| Influenzavirus A/WSN | Enveloped RNA | Chicken Embryo Cells (CEC) | 15 - 125 | >90% plaque reduction; Inhibition of virus-induced cytopathic effect (CPE) | [1] |

| Vesicular Stomatitis Virus (Indiana) | Enveloped RNA | Chicken Embryo Cells (CEC) | 15 - 125 | Inhibition of virus-induced CPE | [1] |

| Vaccinia Virus (Lister) | Enveloped DNA | Chicken Embryo Cells (CEC) | 15 - 125 | Inhibition of virus-induced CPE | [1] |

| Herpes Simplex Virus Type 1 (Kupka) | Enveloped DNA | Chicken Embryo Cells (CEC) | 15 - 125 | Inhibition of virus-induced CPE; Failure of viral capsid protein formation | [1] |

| Coxsackie A9 Virus | Non-enveloped RNA | Human Fibroblast Cells | Not effective | No inhibition of viral growth | [1] |

Mechanism of Action

The antiviral mechanism of this compound methyl ester is believed to stem from its function as a polyether ionophore. Unlike antiviral agents that target viral entry or attachment, this compound methyl ester acts at a later stage of the viral life cycle.

Key Mechanistic Features:

-

No Virucidal Effect: The compound does not directly inactivate extracellular virus particles.[1]

-

No Interference with Adsorption or Penetration: this compound methyl ester does not inhibit the initial stages of viral entry into the host cell.[1]

-

Inhibition of Viral Replication: The primary mode of action is the suppression of viral multiplication within the host cell.[1]

-

Disruption of Capsid Protein Formation: Electron microscopy studies have revealed a failure in the formation of viral capsid proteins in Herpes Simplex Virus type 1-infected cells treated with the compound.[1]

As a polyether ionophore, this compound methyl ester likely disrupts the intracellular ionic balance, which can have pleiotropic effects on cellular processes that are co-opted by viruses for their replication. This can include the inhibition of protein synthesis and impairment of protein trafficking and processing within the Golgi apparatus, which are critical for the assembly of new virions.

Putative Signaling Pathway

The following diagram illustrates a proposed mechanism of action for this compound methyl ester based on its classification as a polyether ionophore and the observed experimental outcomes.

Caption: Putative mechanism of this compound methyl ester.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound methyl ester's antiviral activity are provided below. These are generalized protocols and may require optimization for specific viruses and cell lines.

Plaque Reduction Assay

This assay is used to quantify the reduction in infectious virus particles in the presence of the test compound.

Caption: Workflow for a Plaque Reduction Assay.

Protocol:

-

Cell Seeding: Seed a suitable host cell line (e.g., Chicken Embryo Cells) in 6- or 12-well plates at a density that will form a confluent monolayer overnight.

-

Virus Dilution: Prepare 10-fold serial dilutions of the virus stock in a serum-free medium.

-

Infection: Wash the cell monolayer with phosphate-buffered saline (PBS) and infect with the virus dilutions.

-

Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for virus adsorption.

-

Overlay: Remove the virus inoculum and gently overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with various concentrations of this compound methyl ester. Include a no-drug control.

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

-

Staining: Fix the cells with a solution such as 10% formalin and then stain with a 0.1% crystal violet solution to visualize the plaques.

-

Quantification: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the no-drug control.

One-Step Growth Cycle Assay

This assay determines the effect of the compound on the kinetics of virus production over a single replication cycle.

Caption: Workflow for a One-Step Growth Cycle Assay.

Protocol:

-

Infection: Infect confluent monolayers of host cells with the virus at a high multiplicity of infection (MOI > 1) to ensure a single round of replication.

-

Adsorption: Allow the virus to adsorb to the cells for 1 hour at 4°C to synchronize the infection.

-

Wash: Wash the cells extensively with cold PBS to remove any unadsorbed virus.

-

Initiate Replication: Add pre-warmed culture medium and transfer the cells to a 37°C incubator. This is considered time zero post-infection.

-

Compound Addition: Add this compound methyl ester at the desired concentration at different time points post-infection (e.g., 0, 2, 4, 6 hours).

-

Sample Collection: At various time intervals post-infection, harvest both the cell supernatant and cell lysates.

-

Titration: Determine the infectious virus titer in the collected samples using a plaque assay or a 50% tissue culture infectious dose (TCID50) assay.

-

Analysis: Plot the virus titers against time to generate one-step growth curves and compare the curves from treated and untreated cells.

Electron Microscopy of Viral Capsid Formation

This technique is used to visualize the ultrastructural changes in virus-infected cells and the effect of the compound on virion morphogenesis.

Protocol:

-

Cell Culture and Infection: Grow host cells on a suitable substrate for electron microscopy (e.g., Aclar film) and infect with the virus.

-

Compound Treatment: Treat the infected cells with this compound methyl ester at a concentration known to inhibit viral replication.

-

Fixation: At a late time point in the viral replication cycle, fix the cells with a solution containing glutaraldehyde and paraformaldehyde in a suitable buffer (e.g., cacodylate buffer).

-

Post-fixation and Staining: Post-fix the cells with osmium tetroxide, followed by en bloc staining with uranyl acetate.

-

Dehydration and Embedding: Dehydrate the samples through a graded series of ethanol and embed in an epoxy resin.

-

Sectioning: Cut ultrathin sections (60-80 nm) using an ultramicrotome.

-

Staining of Sections: Stain the sections with uranyl acetate and lead citrate to enhance contrast.

-

Imaging: Examine the sections using a transmission electron microscope (TEM) and capture images of the cellular ultrastructure, paying close attention to the sites of viral replication and assembly.

Conclusion and Future Directions

This compound methyl ester exhibits potent antiviral activity against a range of enveloped viruses by inhibiting a late stage of the viral replication cycle, likely through the disruption of intracellular ion homeostasis characteristic of polyether ionophores. This leads to an impairment of viral protein processing and capsid assembly.

For future research, it is imperative to conduct detailed dose-response studies to determine the precise IC50 and EC50 values against a broader panel of viruses. Furthermore, investigations into the specific host cell signaling pathways affected by this compound methyl ester will provide a more refined understanding of its mechanism of action and could reveal novel targets for antiviral drug development. Cytotoxicity studies are also essential to establish a therapeutic index. The detailed protocols and conceptual frameworks provided in this whitepaper offer a solid foundation for these future investigations.

References

An In-depth Technical Guide to the Binding of Griseochelin (Zincophorin) with Alkaline-Earth Metals

For Researchers, Scientists, and Drug Development Professionals

Abstract

Griseochelin, also known as zincophorin, is a carboxylic acid polyether antibiotic that demonstrates the ability to form complexes with and transport cations across lipid membranes. This technical guide provides a comprehensive overview of the interaction between this compound and alkaline-earth metals (Mg²⁺, Ca²⁺, Sr²⁺, and Ba²⁺). While it is established that this compound binds these divalent cations in a 2:1 stoichiometric ratio, a thorough review of the scientific literature reveals a notable absence of published quantitative binding data, such as stability or association constants. This guide, therefore, serves a dual purpose: to summarize the known qualitative aspects of this binding interaction and to provide detailed experimental protocols for researchers to determine the precise binding affinities and thermodynamic profiles of these complexes. The methodologies described herein—Potentiometric Titration, UV-Vis Spectrophotometric Titration, and Isothermal Titration Calorimetry—represent the standard approaches for characterizing ionophore-metal ion interactions.

Introduction to this compound (Zincophorin)

This compound is a naturally occurring ionophore isolated from Streptomyces griseus.[1] As a member of the carboxylic acid ionophore class, it possesses a carboxyl group that must be deprotonated to form a neutral complex with a cation, which can then diffuse across a lipid bilayer. This mechanism of action is central to its antibiotic properties. The established 2:1 complex formation with divalent cations indicates that two this compound molecules coordinate with a single alkaline-earth metal ion.[1] Understanding the selectivity and stability of these complexes is crucial for elucidating its biological activity and for the development of new therapeutic agents or ion-selective sensors.

Quantitative Binding Data: A Literature Gap

Table 1: Hypothetical Quantitative Binding Data for this compound-Alkaline-Earth Metal Complexes

| Alkaline-Earth Metal Ion | Binding Constant (Ka) (M⁻¹) | Dissociation Constant (Kd) (M) | Stability Constant (log K) |

| Mg²⁺ | To be determined | To be determined | To be determined |

| Ca²⁺ | To be determined | To be determined | To be determined |

| Sr²⁺ | To be determined | To be determined | To be determined |

| Ba²⁺ | To be determined | To be determined | To be determined |

Experimental Protocols for Determining Binding Constants

The following sections detail the methodologies for quantifying the binding of this compound with alkaline-earth metals.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes, particularly when the ligand has acidic or basic properties.[2][3][4][5] The principle involves monitoring the change in pH of a solution containing the ligand as a metal ion solution is added. The displacement of a proton from the ligand upon metal binding is the basis for this measurement.

Methodology:

-

Solution Preparation:

-

Prepare a standardized stock solution of this compound in a suitable solvent (e.g., ethanol or methanol) due to its low aqueous solubility.

-

Prepare standardized stock solutions of the alkaline-earth metal salts (e.g., MgCl₂, CaCl₂, SrCl₂, BaCl₂) in deionized water.

-

Prepare a standardized solution of a strong base (e.g., NaOH or KOH) free from carbonate.

-

Prepare a solution of a background electrolyte (e.g., KCl or NaClO₄) to maintain constant ionic strength.

-

-

Titration Procedure:

-

In a thermostated titration vessel, place a solution containing a known concentration of this compound, the background electrolyte, and a known amount of a strong acid.

-

Immerse a calibrated pH electrode and a temperature probe into the solution.

-

Titrate the solution with the standardized strong base, recording the pH at regular volume increments.

-

Repeat the titration with the addition of a known concentration of the alkaline-earth metal salt to the initial solution.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant for both titrations (with and without the metal ion).

-

The shift in the titration curves is used to calculate the average number of protons bound per ligand molecule and the average number of ligands bound per metal ion.

-

These values are then used in specialized software (e.g., HYPERQUAD) to refine the stability constants for the metal-ligand complexes.

-

UV-Vis Spectrophotometric Titration

This method is applicable if the formation of the this compound-metal complex results in a change in the ultraviolet-visible absorption spectrum.[6][7][8][9][10]

Methodology:

-

Spectral Analysis:

-

Record the UV-Vis spectrum of a this compound solution to identify the wavelength of maximum absorbance (λmax).

-

Record the UV-Vis spectrum of the this compound-metal complex to identify any shifts in λmax or changes in molar absorptivity.

-

-

Titration Procedure:

-

Place a solution of this compound with a known concentration in a cuvette.

-

Incrementally add small aliquots of a concentrated solution of the alkaline-earth metal salt.

-

After each addition, record the UV-Vis spectrum.

-

-

Data Analysis:

-

Monitor the change in absorbance at a specific wavelength as a function of the metal ion concentration.

-

The binding isotherm is then plotted and fitted to a suitable binding model (e.g., 1:2 host-guest model) to determine the binding constant.[11] Job's plot analysis can also be used to confirm the stoichiometry of the complex.

-

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[12][13][14][15][16]

Methodology:

-

Sample Preparation:

-

Prepare a solution of this compound in a suitable buffer.

-

Prepare a solution of the alkaline-earth metal salt in the identical buffer. The concentration of the metal salt solution should be 10-20 times higher than the this compound solution.

-

Degas both solutions to prevent the formation of air bubbles.

-

-

ITC Experiment:

-

Load the this compound solution into the sample cell of the calorimeter and the metal salt solution into the injection syringe.

-

Set the experimental parameters, including temperature, stirring speed, and injection volume.

-

Initiate the titration, where small aliquots of the metal salt solution are injected into the this compound solution.

-

-

Data Analysis:

-

The raw data, a series of heat spikes corresponding to each injection, is integrated to obtain the heat change per injection.

-

These values are plotted against the molar ratio of metal to ligand.

-

The resulting binding isotherm is fitted to a binding model to determine the binding affinity (Ka), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

-

Visualizing the Process and Equilibrium

To aid in the conceptual understanding of the experimental workflow and the binding event, the following diagrams are provided.

References

- 1. This compound, a novel carboxylic acid antibiotic from Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potentiometric estimation of the stability constants of ion-lonophore complexes in ion-selective membranes by the sandwich membrane method: theory, advantages, and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cost-nectar.eu [cost-nectar.eu]

- 4. Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes [scirp.org]

- 5. youtube.com [youtube.com]

- 6. Metal and substrate binding to Fe(II) dioxygenase resolved by UV spectroscopy with global regression analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. andreabellelli.it [andreabellelli.it]

- 8. fiveable.me [fiveable.me]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. researchgate.net [researchgate.net]

- 11. wwwdisc.chimica.unipd.it [wwwdisc.chimica.unipd.it]

- 12. Isothermal Titration Calorimetry for Fragment-Based Analysis of Ion Channel Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]

- 14. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 15. Isothermal titration calorimetry of ion-coupled membrane transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Isothermal Titration Calorimetry (ITC) – iTC200 – OSTR [ostr.ccr.cancer.gov]

Methodological & Application

Application Notes and Protocols: Griseochelin Antibacterial Susceptibility Testing

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the antibacterial susceptibility of Griseochelin, a carboxylic acid antibiotic isolated from Streptomyces griseus.[1] this compound has demonstrated activity primarily against Gram-positive bacteria.[1] The following sections offer standardized methodologies for assessing its efficacy through Minimum Inhibitory Concentration (MIC) determination and disk diffusion assays, based on established guidelines.

Data Presentation

Quantitative assessment of this compound's antibacterial activity is crucial for its evaluation as a potential therapeutic agent. Data should be systematically collected and presented to allow for clear interpretation and comparison.

Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[2] For this compound, MIC values should be determined against a panel of relevant Gram-positive pathogens. The results are typically presented in a tabular format.

Table 1: Example Summary of Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Bacteria (Note: The following values are for illustrative purposes only and must be determined experimentally.)

| Bacterial Species | Strain ID | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | e.g., 4 |

| Staphylococcus aureus (MRSA) | ATCC 43300 | e.g., 8 |

| Bacillus subtilis | ATCC 6633 | e.g., 2 |

| Enterococcus faecalis | ATCC 29212 | e.g., 16 |

| Streptococcus pneumoniae | ATCC 49619 | e.g., 4 |

Disk Diffusion Susceptibility

The disk diffusion method provides a qualitative or semi-quantitative assessment of susceptibility. The diameter of the zone of growth inhibition around an antibiotic-impregnated disk is measured. Interpretive criteria (Susceptible, Intermediate, Resistant) must be established by correlating zone diameters with MIC values.

Table 2: Example Zone Diameter Interpretive Standards for this compound (Note: These breakpoints are hypothetical and must be established through correlative studies with MIC data as per CLSI guidelines.)

| Interpretation | Zone Diameter (mm) |

| Susceptible (S) | e.g., ≥ 18 |

| Intermediate (I) | e.g., 15 - 17 |

| Resistant (R) | e.g., ≤ 14 |

Experimental Protocols

The following protocols are based on the standards set by the Clinical and Laboratory Standards Institute (CLSI) and can be adapted for testing this compound.

Protocol 1: Broth Microdilution for MIC Determination

This method is a quantitative technique used to determine the MIC of an antimicrobial agent. It involves preparing two-fold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate.

Materials:

-

This compound stock solution of known concentration

-

Sterile 96-well U-bottom microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial cultures of test organisms

-

0.5 McFarland turbidity standard

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

-

Micropipettes and sterile tips

Methodology:

-

Inoculum Preparation:

-

Select 3-5 well-isolated colonies of the test organism from an 18-24 hour agar plate.

-

Transfer colonies to a tube of sterile saline or broth.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (equivalent to approximately 1.5 x 10⁸ CFU/mL).

-

Within 15 minutes, dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

-

Microtiter Plate Preparation:

-

Dispense 50 µL of CAMHB into each well of a 96-well plate.

-

In the first well of a row, add 50 µL of the this compound stock solution (at 2x the highest desired concentration).

-

Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 50 µL from the last well.

-

This will result in 50 µL of varying this compound concentrations in each well. Reserve wells for a positive control (inoculum, no drug) and a negative control (broth only).

-

-

Inoculation:

-

Add 50 µL of the final diluted bacterial inoculum to each well (except the negative control), bringing the total volume to 100 µL.

-

-

Incubation:

-

Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading Results:

-

Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (clear well).

-

Protocol 2: Kirby-Bauer Disk Diffusion Susceptibility Testing

This method assesses bacterial susceptibility by measuring the zone of growth inhibition around a paper disk impregnated with a specific concentration of the antibiotic.

Materials:

-

Sterile paper disks (6 mm diameter)

-

This compound solution for impregnating disks

-

Mueller-Hinton Agar (MHA) plates (150 mm)

-

Bacterial cultures of test organisms

-

0.5 McFarland turbidity standard

-

Sterile cotton swabs

-

Incubator (35°C ± 2°C)

-

Calipers or ruler

Methodology:

-

Disk Preparation:

-

Prepare a stock solution of this compound. A specific amount must be applied to each disk, which requires validation. This amount should be sufficient to produce zones of inhibition within a measurable range for susceptible organisms.

-

Aseptically apply the determined amount of this compound solution to sterile blank paper disks and allow them to dry completely.

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in Protocol 1.

-

-

Plate Inoculation:

-

Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension.

-

Remove excess fluid by pressing the swab against the inside of the tube.

-

Swab the entire surface of an MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.

-

-

Disk Application:

-

Aseptically place the prepared this compound disks onto the inoculated MHA surface.

-

Gently press each disk to ensure complete contact with the agar. Disks should be spaced far enough apart to prevent overlapping zones of inhibition.

-

-

Incubation:

-

Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

-

-

Measuring and Interpretation:

-

After incubation, measure the diameter of the zones of complete growth inhibition (in millimeters) using calipers or a ruler.

-

Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) based on pre-established breakpoint criteria (see Table 2).

-

Mechanism of Action

The precise molecular target and signaling pathway for this compound have not been fully elucidated. However, it is classified as a carboxylic acid antibiotic.[1] This class of compounds often functions as ionophores.

Ionophores are lipid-soluble molecules that can transport ions across cell membranes. Carboxylic acid ionophores typically act as mobile carriers, binding to cations (like K⁺ or H⁺) and shuttling them across the bacterial cytoplasmic membrane. This process disrupts the essential electrochemical gradients that are vital for cellular processes such as ATP synthesis, nutrient transport, and maintenance of pH homeostasis. The collapse of these ion gradients ultimately leads to metabolic arrest and bacterial cell death.

References

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Griseochelin

For Researchers, Scientists, and Drug Development Professionals

Introduction to Griseochelin

This compound is a carboxylic acid antibiotic produced by the bacterium Streptomyces griseus.[1] Structurally, it is classified as a polyether ionophore. Its chemical formula is C₃₃H₆₀O₇. This compound exhibits selective activity against Gram-positive bacteria.[1] This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method, a standardized and widely accepted technique for antimicrobial susceptibility testing.

Principle of the Minimum Inhibitory Concentration (MIC) Assay

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period. The broth microdilution method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the wells are visually inspected for microbial growth, and the MIC is determined as the lowest concentration of the antimicrobial agent in which no growth is observed.

Mechanism of Action of this compound

As a carboxylic acid ionophore, this compound functions by disrupting the ion gradients across the bacterial cell membrane. It forms lipid-soluble complexes with cations (like K⁺, Na⁺) and transports them across the cell membrane, dissipating the membrane potential and altering the intracellular pH. This disruption of ion homeostasis interferes with essential cellular processes, leading to the inhibition of bacterial growth and, at higher concentrations, cell death.

Caption: Diagram illustrating the ionophore mechanism of action of this compound.

Data Presentation: MIC of this compound

Due to the limited availability of comprehensive and publicly accessible data on the specific MIC values of this compound against a wide range of bacteria, the following table is provided as a template for researchers to record their experimental findings. This compound is known to be active against Gram-positive bacteria.

| Test Microorganism | Strain ID | MIC (µg/mL) |

| Staphylococcus aureus | e.g., ATCC 29213 | |

| Bacillus subtilis | e.g., ATCC 6633 | |

| Enterococcus faecalis | e.g., ATCC 29212 | |

| Streptococcus pyogenes | e.g., ATCC 19615 | |

| (Add other relevant strains) |

Experimental Protocol: Broth Microdilution MIC Assay for this compound

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

5.1. Materials and Reagents

-

This compound (analytical grade)

-

Dimethyl sulfoxide (DMSO) for dissolving this compound

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates (U-bottom)

-

Sterile reagent reservoirs

-

Multichannel pipette (8- or 12-channel) and single-channel pipettes

-

Sterile pipette tips

-

Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)

-

0.5 McFarland turbidity standard

-

Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

-

Incubator (35 ± 2°C)

-

Spectrophotometer or turbidimeter

5.2. Experimental Workflow

Caption: Workflow for the broth microdilution MIC assay.

5.3. Step-by-Step Procedure

Day 1: Preparation

-

Prepare this compound Stock Solution:

-

Accurately weigh a sufficient amount of this compound powder.

-

Dissolve the powder in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure complete dissolution.

-

Note: The final concentration of DMSO in the wells should not exceed 1% to avoid affecting bacterial growth.

-

-

Prepare Intermediate Dilutions:

-

Perform a preliminary dilution of the stock solution in CAMHB to achieve a concentration that is twice the highest concentration to be tested in the 96-well plate (e.g., for a final top concentration of 128 µg/mL, prepare a 256 µg/mL solution).

-

Day 2: Assay Performance

-

Prepare the Microtiter Plate:

-

Add 100 µL of sterile CAMHB to wells 2 through 12 of each row to be used in a 96-well plate.

-

Add 200 µL of the intermediate this compound dilution (e.g., 256 µg/mL) to well 1 of each row.

-

Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2. Mix well by pipetting up and down.

-

Continue this serial transfer from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

-

Well 11 will serve as the growth control (no this compound), and well 12 will be the sterility control (no bacteria).

-

-

Prepare the Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Dilute this adjusted suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.

-

-

Inoculate the Microtiter Plate:

-